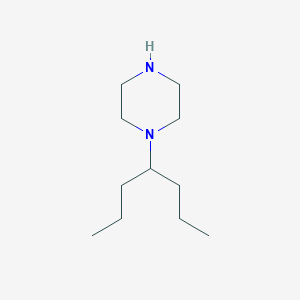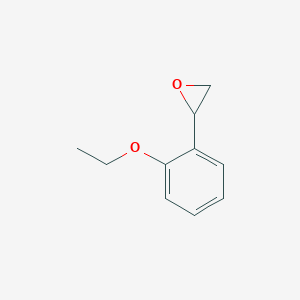
2-(2-Ethoxyphenyl)oxirane
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-(2-Ethoxyphenyl)oxirane is an organic compound with the molecular formula C10H12O2. It is a member of the oxirane family, which are three-membered cyclic ethers also known as epoxides. This compound is characterized by the presence of an oxirane ring attached to a 2-ethoxyphenyl group. Oxiranes are known for their high reactivity due to the ring strain in the three-membered ring, making them valuable intermediates in organic synthesis.
准备方法
Synthetic Routes and Reaction Conditions
2-(2-Ethoxyphenyl)oxirane can be synthesized through several methods. One common approach involves the epoxidation of alkenes. For instance, the compound can be prepared by the reaction of 2-ethoxyphenyl ethylene with a peracid such as m-chloroperbenzoic acid (m-CPBA) under mild conditions. The reaction typically proceeds at room temperature and yields the desired oxirane product.
Another method involves the use of halohydrins. In this approach, 2-ethoxyphenyl ethylene is first converted to the corresponding halohydrin using a halogen source like N-bromosuccinimide (NBS) in the presence of water. The halohydrin is then treated with a base such as sodium hydroxide to induce cyclization and form the oxirane ring.
Industrial Production Methods
Industrial production of this compound often employs similar synthetic routes but on a larger scale. The choice of method depends on factors such as cost, availability of reagents, and desired purity of the final product. Continuous flow reactors and other advanced technologies may be used to optimize the reaction conditions and improve yield and efficiency.
化学反应分析
Types of Reactions
2-(2-Ethoxyphenyl)oxirane undergoes a variety of chemical reactions, primarily due to the reactivity of the oxirane ring. Some common types of reactions include:
Ring-Opening Reactions: The strained oxirane ring can be opened by nucleophiles such as water, alcohols, amines, and halides. For example, treatment with hydrochloric acid results in the formation of 2-(2-ethoxyphenyl)ethanol.
Oxidation: The compound can be oxidized to form corresponding diols or other oxidized products.
Reduction: Reduction of the oxirane ring can yield the corresponding alcohols.
Substitution: The oxirane ring can undergo substitution reactions with various nucleophiles, leading to the formation of different functionalized derivatives.
Common Reagents and Conditions
Nucleophiles: Water, alcohols, amines, halides
Oxidizing Agents: m-Chloroperbenzoic acid (m-CPBA), hydrogen peroxide
Reducing Agents: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)
Bases: Sodium hydroxide (NaOH), potassium hydroxide (KOH)
Major Products Formed
2-(2-Ethoxyphenyl)ethanol: Formed by ring-opening with water or alcohols.
Diols: Formed by oxidation of the oxirane ring.
Functionalized Derivatives: Formed by substitution reactions with various nucleophiles.
科学研究应用
2-(2-Ethoxyphenyl)oxirane has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules. Its reactivity makes it a valuable building block in the preparation of pharmaceuticals, agrochemicals, and polymers.
Biology: The compound can be used to study enzyme-catalyzed ring-opening reactions, providing insights into enzyme mechanisms and substrate specificity.
Medicine: Derivatives of this compound may have potential therapeutic applications, including as antifungal or antibacterial agents.
Industry: It is used in the production of epoxy resins, which are important materials in coatings, adhesives, and composites.
作用机制
The mechanism of action of 2-(2-Ethoxyphenyl)oxirane primarily involves the reactivity of the oxirane ring. The ring strain makes the compound highly susceptible to nucleophilic attack, leading to ring-opening reactions. The molecular targets and pathways involved depend on the specific nucleophile and reaction conditions. For example, in biological systems, enzymes such as epoxide hydrolases can catalyze the hydrolysis of the oxirane ring, leading to the formation of diols.
相似化合物的比较
2-(2-Ethoxyphenyl)oxirane can be compared with other similar compounds, such as:
2-(2-Methoxyphenyl)oxirane: Similar structure but with a methoxy group instead of an ethoxy group. It may have different reactivity and applications.
2-(2-Chlorophenyl)oxirane: Contains a chlorine atom instead of an ethoxy group. This compound may have different chemical properties and reactivity.
2-(2-Nitrophenyl)oxirane:
The uniqueness of this compound lies in its specific functional group, which influences its reactivity and makes it suitable for particular applications in synthesis and research.
属性
分子式 |
C10H12O2 |
|---|---|
分子量 |
164.20 g/mol |
IUPAC 名称 |
2-(2-ethoxyphenyl)oxirane |
InChI |
InChI=1S/C10H12O2/c1-2-11-9-6-4-3-5-8(9)10-7-12-10/h3-6,10H,2,7H2,1H3 |
InChI 键 |
IVLGISMAOFBUFZ-UHFFFAOYSA-N |
规范 SMILES |
CCOC1=CC=CC=C1C2CO2 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。





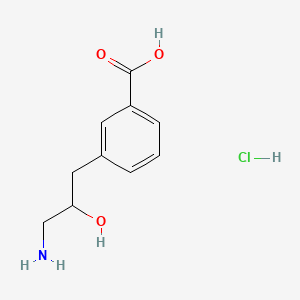
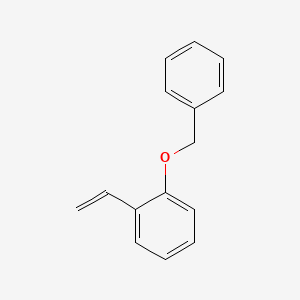
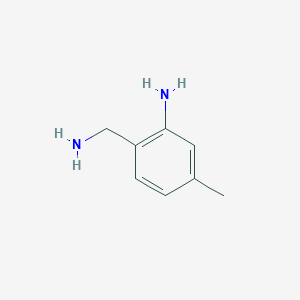
![ethyl6-amino-5H,6H,7H-pyrazolo[3,2-b][1,3]oxazine-2-carboxylatehydrochloride](/img/structure/B13608106.png)


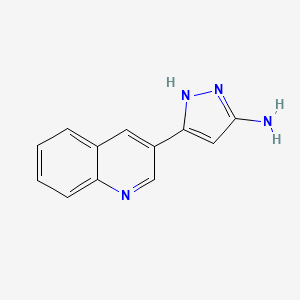
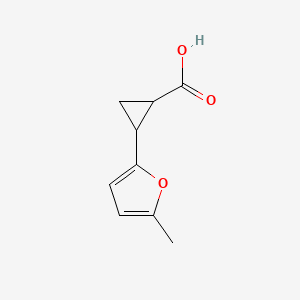
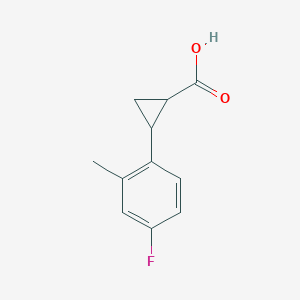
![4-(1H-Benzo[d]imidazol-2-yl)-2-methylbutan-2-amine](/img/structure/B13608154.png)
